molecular formula C12H15N3O B1648478 2-(1,4-Diazepan-1-yl)benzo[d]oxazole CAS No. 159731-55-2

2-(1,4-Diazepan-1-yl)benzo[d]oxazole

Cat. No. B1648478
CAS RN: 159731-55-2
M. Wt: 217.27 g/mol
InChI Key: FFOBGQKLYQWHRP-UHFFFAOYSA-N
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Description

“2-(1,4-Diazepan-1-yl)benzo[d]oxazole” is a chemical compound with a molecular weight of 251.72 . It is also known as "5-chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole" .


Synthesis Analysis

The synthesis of chiral 1,4-diazepanes, which includes “this compound”, has been developed through an enzymatic intramolecular asymmetric reductive amination . Several enantiocomplementary IREDs were identified for the synthesis of this compound with high enantioselectivity .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. The catalytic efficiency of ®-selective IRED from Leishmania major (IR1) and (S)-selective IRED from Micromonospora echinaurantiaca (IR25) was 0.027 and 0.962 s−1mM−1, respectively . To further improve the catalytic efficiency of IR1, its double mutant Y194F/D232H was identified by saturation mutagenesis and iterative combinatorial mutagenesis .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex. The compound is involved in enzymatic intramolecular asymmetric reductive amination . This process has been developed for the synthesis of chiral 1,4-diazepanes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 251.72 . The InChI code for this compound is 1S/C12H14ClN3O/c13-9-2-3-11-10 (8-9)15-12 (17-11)16-6-1-4-14-5-7-16/h2-3,8,14H,1,4-7H2 .

Scientific Research Applications

Antidepressant and Anxiolytic Potential

Benzodiazepine derivatives, including those structurally related to 2-(1,4-Diazepan-1-yl)benzo[d]oxazole, have been investigated for their antidepressant and anxiolytic effects. A study by Singh et al. (2010) on novel 2-substituted 1,4-benzodiazepines, derived from oxazepam, demonstrated promising antidepressant effects in vivo, highlighting the therapeutic potential of such compounds in treating mood disorders (Singh et al., 2010).

Catalytic Applications in Organic Synthesis

The Ag(I)-catalyzed three-component reaction involving amines, 2-alkynylbenzaldehydes, and diazo compounds to produce 3-benzazepines, as studied by Xiao et al. (2015), demonstrates the utility of benzodiazepine-related compounds in facilitating organic synthesis processes. This approach provides a practical route to diazo-containing dihydroisoquinolines (Xiao et al., 2015).

Environmental Impact and Transformation

Research by Yang et al. (2018) on the aqueous chlorination of benzodiazepines, such as diazepam and oxazepam, provides critical insights into the fate of these compounds during water treatment processes. The study identified transformation products and elucidated reaction pathways, contributing to our understanding of the environmental impact of benzodiazepines (Yang et al., 2018).

Novel Synthetic Approaches

A novel one-pot synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, as explored by Shaabani et al. (2009), highlights the advancements in the synthesis of benzodiazepine derivatives, showcasing the versatility and potential of these compounds in drug development (Shaabani et al., 2009).

Photodegradation and Environmental Persistence

The study of the photodegradation of psychiatric pharmaceuticals in aquatic environments by Calisto et al. (2011) delves into the environmental persistence of benzodiazepines. It provides valuable information on the degradation products and the relevance of photodegradation processes, contributing to environmental risk assessments (Calisto et al., 2011).

Mechanism of Action

Target of Action

Compounds containing the benzoxazole moiety have been associated with a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . Therefore, it is plausible that 2-(1,4-Diazepan-1-yl)benzo[d]oxazole may interact with multiple targets.

Mode of Action

Benzodiazepines, which share a similar diazepan-1-yl moiety, are known to act as positive allosteric modulators, increasing the total conduction of chloride ions across the neuronal cell membrane . This suggests that this compound might have a similar mode of action.

Biochemical Pathways

Given the wide range of biological activities associated with oxazole-containing compounds , it is likely that this compound interacts with multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could influence its bioavailability.

Result of Action

Given the wide range of biological activities associated with oxazole-containing compounds , it is likely that this compound has diverse molecular and cellular effects.

Action Environment

It is known that the compound should be stored under nitrogen at 4 degrees celsius , suggesting that its stability could be affected by temperature and atmospheric conditions.

properties

IUPAC Name

2-(1,4-diazepan-1-yl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-5-11-10(4-1)14-12(16-11)15-8-3-6-13-7-9-15/h1-2,4-5,13H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOBGQKLYQWHRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a 40 mL vial at room temperature, 2-chlorobenzo[d]oxazole (760 mg, 5 mmol) was added to a solution of homopiperazine (2 g, 20 mmol) in CH3CN. The reaction mixture gradually turned into a suspension. Upon standing for additional half an hour, solid was filtered off and the collected filtrate was directly subjected to chromatography (Isco, gradient elution, CH2Cl2 to 9:1 CH2Cl2/MeOH). 420 mg of the desired product was isolated (MS, M++H=218.1).
Quantity
760 mg
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2 g
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Synthesis routes and methods II

Procedure details

A 978 mg portion of homopiperazine was dissolved in 3 ml of DMF. Under cooling with ice, 500 mg of 2-chloro-benzoxazole was added to the thus prepared solution, and the reaction was carried out for 1 hour at the same temperature and then for 24 hours at room temperature. The reaction solution was concentrated under a reduced pressure, and the resulting residue was dissolved in 200 ml of ethyl acetate, washed with sodium hydrogencarbonate aqueous solution (pH 8) and water in that order, dehydrated with sodium sulfate and then concentrated under a reduced pressure. Thereafter, the resulting residue was purified by a silica gel column chromatography (chloroform:methanol=10:1) to obtain 540 mg of the title compound.
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3 mL
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500 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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